molecular formula C15H14BrNO2 B581506 Benzyl (4-bromo-2-methylphenyl)carbamate CAS No. 1245563-07-8

Benzyl (4-bromo-2-methylphenyl)carbamate

Cat. No. B581506
CAS RN: 1245563-07-8
M. Wt: 320.186
InChI Key: RZJDMLNYSWZIGV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “Benzyl (4-bromo-2-methylphenyl)carbamate” are not available, carbamates in general can undergo a variety of reactions. For instance, they can participate in nucleophilic substitution reactions .

Scientific Research Applications

C15H14BrNO2 C_{15}H_{14}BrNO_2 C15​H14​BrNO2​

and a molecular weight of 320.186. It has several applications in scientific research, particularly in organic chemistry. Below, I will detail six unique applications, each within its own dedicated section.

Crystallography Studies

Benzyl (4-bromo-2-methylphenyl)carbamate can be used in crystallography to understand the molecular and crystal structure of organic compounds. The crystal structure analysis provides insights into the arrangement of atoms and can help in elucidating the stereochemistry of the molecule, which is crucial for understanding its reactivity and interaction with other molecules .

Protecting Groups in Organic Synthesis

In organic synthesis, protecting groups are used to temporarily mask a functional group to prevent it from reacting under certain conditions. Benzyl (4-bromo-2-methylphenyl)carbamate can serve as a protecting group for alcohols or amines during synthesis. This is particularly useful when the molecule contains multiple reactive sites and selective reactivity is desired .

Nucleophilic Substitution Reactions

The benzylic position of Benzyl (4-bromo-2-methylphenyl)carbamate is a site for nucleophilic substitution reactions. This property is utilized in the synthesis of various organic compounds where the introduction of a nucleophile at the benzylic position is required. The compound’s structure allows for resonance stabilization, which can facilitate both SN1 and SN2 reactions .

Free Radical Chemistry

Benzyl (4-bromo-2-methylphenyl)carbamate can undergo free radical reactions at the benzylic position. This is useful in reactions such as free radical bromination, where the bromine radical can abstract a hydrogen atom from the benzylic position, leading to the formation of a new carbon-bromine bond .

Carbamate Synthesis

Carbamates are important in a variety of fields, including medicinal chemistry and material science. Benzyl (4-bromo-2-methylphenyl)carbamate itself is a carbamate and can be used as a starting material or intermediate in the synthesis of other carbamates. This is significant for the development of pharmaceuticals and polymers .

properties

IUPAC Name

benzyl N-(4-bromo-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-11-9-13(16)7-8-14(11)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJDMLNYSWZIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682141
Record name Benzyl (4-bromo-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (4-bromo-2-methylphenyl)carbamate

CAS RN

1245563-07-8
Record name Benzyl (4-bromo-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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